2-Chloro-4-methyl-1-phenylcyclobutan-1-ol
Description
2-Chloro-4-methyl-1-phenylcyclobutan-1-ol is an organic compound that belongs to the class of cyclobutanols. This compound features a cyclobutane ring substituted with a chlorine atom, a methyl group, and a phenyl group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Properties
CAS No. |
666251-08-7 |
|---|---|
Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-chloro-4-methyl-1-phenylcyclobutan-1-ol |
InChI |
InChI=1S/C11H13ClO/c1-8-7-10(12)11(8,13)9-5-3-2-4-6-9/h2-6,8,10,13H,7H2,1H3 |
InChI Key |
CCLZAGCVDYRHDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1(C2=CC=CC=C2)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-1-phenylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-methylphenylmagnesium bromide with cyclobutanone, followed by hydrolysis to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-Chloro-4-methyl-1-phenylcyclobutan-1-ol may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-1-phenylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclobutanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of 2-chloro-4-methyl-1-phenylcyclobutanone.
Reduction: Formation of 2-chloro-4-methyl-1-phenylcyclobutan-1-ol.
Substitution: Formation of various substituted cyclobutanols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-methyl-1-phenylcyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-1-phenylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylcyclobutan-1-ol: Lacks the phenyl group, resulting in different chemical and biological properties.
4-Methyl-1-phenylcyclobutan-1-ol: Lacks the chlorine atom, affecting its reactivity and interactions.
2-Chloro-1-phenylcyclobutan-1-ol: Lacks the methyl group, altering its steric and electronic properties.
Uniqueness
2-Chloro-4-methyl-1-phenylcyclobutan-1-ol is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-donating (methyl) and electron-withdrawing (chlorine) groups, along with the phenyl ring, makes it a versatile compound for various applications.
Biological Activity
2-Chloro-4-methyl-1-phenylcyclobutan-1-ol is a cyclobutanol derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, and various applications based on existing literature.
- Molecular Formula : CHClO
- CAS Number : 71369215
- IUPAC Name : 2-Chloro-4-methyl-1-phenylcyclobutan-1-ol
Synthesis
The synthesis of 2-Chloro-4-methyl-1-phenylcyclobutan-1-ol typically involves the chlorination of 4-methyl-1-phenylcyclobutan-1-ol. The reaction can be catalyzed by various methods, including electrochemical processes which have shown promise in enhancing yields and selectivity.
Biological Activity
Research indicates that compounds similar to 2-Chloro-4-methyl-1-phenylcyclobutan-1-ol exhibit a range of biological activities, including:
Antimicrobial Activity
Studies have demonstrated that cyclobutanol derivatives can possess antimicrobial properties. For example, derivatives with halogen substitutions have shown enhanced activity against certain bacterial strains, potentially due to increased lipophilicity and membrane permeability.
Anti-inflammatory Effects
Cyclobutanols are being investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Neuroprotective Properties
There is emerging evidence that cyclobutanol derivatives may exert neuroprotective effects, potentially through mechanisms involving the modulation of neurotransmitter systems and reduction of oxidative stress.
Case Studies
Several case studies have been conducted to evaluate the biological activity of cyclobutanol derivatives:
-
Study on Antimicrobial Activity :
- A study assessed the effectiveness of various cyclobutanols against Gram-positive and Gram-negative bacteria. Results indicated that 2-Chloro-4-methyl-1-phenylcyclobutan-1-ol exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
-
Research on Anti-inflammatory Effects :
- In a controlled experiment, the compound was administered to lipopolysaccharide-stimulated macrophages. The results showed a marked decrease in TNF-alpha and IL-6 production, suggesting potential for therapeutic use in inflammatory diseases.
-
Neuroprotective Study :
- A neuroprotective study involving neuronal cell lines exposed to oxidative stress demonstrated that treatment with 2-Chloro-4-methyl-1-phenylcyclobutan-1-ol significantly reduced cell death and apoptosis markers.
The precise mechanism of action for 2-Chloro-4-methyl-1-phenylcyclobutan-1-ol remains under investigation. However, it is hypothesized that its biological effects may be mediated through:
- Modulation of enzyme activity involved in inflammatory pathways.
- Interaction with neurotransmitter receptors.
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-Chloro-4-methyl-1-phenylcyclobutan-1-ol | Antimicrobial, Anti-inflammatory | Enzyme modulation |
| 4-Methylcyclohexanol | Antimicrobial | Membrane disruption |
| Cyclopentanol | Neuroprotective | Antioxidant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
